Potassium 2-oxoacetate oxoamide

Description

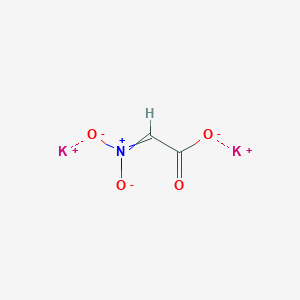

Potassium 2-oxoacetate oxoamide (CAS Registry Number: 22742-08-1) is a potassium salt of 2-oxoacetate oxoamide, characterized by the molecular structure combining oxoacetate and oxoamide moieties. Its synonyms include Dipotassium 2-dioxidoazaniumylideneacetate and AC1MTXK5. Its InChIKey (DRRKGXSKUJKBPZ-UHFFFAOYSA-M) confirms its unique structural identity.

Properties

Molecular Formula |

C2HK2NO4 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

dipotassium;2-dioxidoazaniumylideneacetate |

InChI |

InChI=1S/C2H2NO4.2K/c4-2(5)1-3(6)7;;/h1H,(H-,4,5,6,7);;/q-1;2*+1/p-1 |

InChI Key |

DRRKGXSKUJKBPZ-UHFFFAOYSA-M |

Canonical SMILES |

C(=[N+]([O-])[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Potassium 2-oxopropanoate (CAS 4151-33-2)

- Structure: Contains a propanoate backbone instead of oxoamide.

- Applications: Not explicitly detailed in the evidence, but structurally simpler potassium salts are often used as intermediates in organic synthesis.

Ethyl/Methyl 2-Aryl-2-oxoacetates

Examples include:

Comparison with Potassium 2-oxoacetate Oxoamide :

- Reactivity : Ester derivatives are more reactive in nucleophilic acyl substitution due to the ester group, whereas the oxoamide in this compound may enhance stability or metal-binding capacity.

- Bioactivity : Esters show direct cytotoxicity or enzyme inhibition (e.g., 35.5% MAO-B inhibition for ethyl 2-oxoacetate derivatives) , but this compound’s bioactivity remains uncharacterized in the evidence.

2-Oxoacetate Amides and Sulfonamides

- Ethyl 2-(pyridin-2-ylmethylamino)acetate (CAS 103151-23-1, ): Structure: Combines oxoacetate with a pyridine-methylamine group. Applications: Potential as a MAO-B inhibitor or intermediate in drug design.

- Phenylsulfonamides ():

- Activity : Act as PPARγ agonists (antidiabetic candidates) or PPARα antagonists.

Comparison :

- Functional Groups : The oxoamide in this compound may mimic sulfonamide or urea motifs in drug candidates, enabling hydrogen bonding with biological targets.

Yield and Practicality

- Methyl 2-(4-methoxyphenyl)-2-oxoacetate : 71.1% yield via Grignard reaction .

- Ethyl 2-chloroacetoacetate : Used as a synthetic intermediate (e.g., Oxiracetam impurity) with optimized routes achieving >89% yield .

Comparison : this compound’s synthesis method and yield are unspecified in the evidence, but ester/amide analogs suggest that optimized conditions (e.g., microwave-assisted or catalytic methods) could improve efficiency.

Anticancer Activity

Enzyme Inhibition

- MAO-B Inhibition : Ethyl 2-oxoacetate derivatives show 33.8–35.5% inhibition .

- SARS-CoV 3CLpro Inhibition: Ethyl 2-chloro-2-oxoacetate derivatives are potent non-covalent inhibitors .

Comparison : The oxoamide group in this compound may enhance binding to enzyme active sites compared to esters, but pharmacological data is needed.

Data Table: Key Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.